molecular formula C11H20N4O B14865365 2-amino-N-(1-(3,3-dimethylbutan-2-yl)-1H-pyrazol-5-yl)acetamide

2-amino-N-(1-(3,3-dimethylbutan-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B14865365
M. Wt: 224.30 g/mol
InChI Key: UZVQPKQCQJPTIZ-UHFFFAOYSA-N
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Description

2-amino-N-(1-(3,3-dimethylbutan-2-yl)-1H-pyrazol-5-yl)acetamide is an organic compound with a complex structure that includes a pyrazole ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1-(3,3-dimethylbutan-2-yl)-1H-pyrazol-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring and the subsequent attachment of the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1-(3,3-dimethylbutan-2-yl)-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-N-(1-(3,3-dimethylbutan-2-yl)-1H-pyrazol-5-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-(1-(3,3-dimethylbutan-2-yl)-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can be complex and may require further research to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(3,3-dimethylbutan-2-yl)-3-phenylpropanamide
  • (3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine

Uniqueness

Compared to similar compounds, 2-amino-N-(1-(3,3-dimethylbutan-2-yl)-1H-pyrazol-5-yl)acetamide has a unique combination of functional groups that confer distinct chemical and biological properties. Its pyrazole ring and acetamide group contribute to its versatility and potential for various applications.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-amino-N-[2-(3,3-dimethylbutan-2-yl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C11H20N4O/c1-8(11(2,3)4)15-9(5-6-13-15)14-10(16)7-12/h5-6,8H,7,12H2,1-4H3,(H,14,16)

InChI Key

UZVQPKQCQJPTIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)N1C(=CC=N1)NC(=O)CN

Origin of Product

United States

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